2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

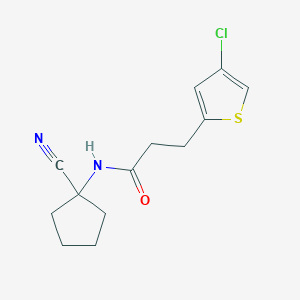

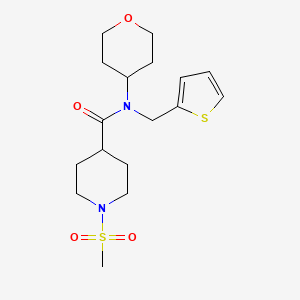

“2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers” is a chemical compound with the molecular formula C9H14O3 . It is available for research use and not intended for human or veterinary use.

Molecular Structure Analysis

The molecular weight of “2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers” is 170.21 . The InChI code for this compound is 1S/C9H14O3/c10-9(11)5-7-3-4-8(12-7)6-1-2-6/h6-8H,1-5H2,(H,10,11) .Physical And Chemical Properties Analysis

“2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers” is a liquid at room temperature .Scientific Research Applications

Synthesis and Structural Elucidation

- A study by Gimazetdinov and Miftakhov (2010) discussed the synthesis of diastereoisomeric epoxy derivatives from cyclopent-2-en-1-yl]methyl acetate, highlighting methods for generating stereoisomeric compounds with potential applications in material science and medicinal chemistry (Gimazetdinov & Miftakhov, 2010).

- Research on the cyclization reaction of cyclopropylideneacetic acids and esters facilitated the synthesis of furanones and pyran-2-ones, showing the versatility of these compounds in synthesizing heterocyclic structures, which are valuable in various chemical synthesis applications (Huang & Zhou, 2002).

Catalysis and Reaction Mechanisms

- A study demonstrated the use of glycerol in acid-catalyzed condensation reactions to produce cyclic acetals, showcasing the potential of renewable materials in synthesizing valuable chemical intermediates (Deutsch, Martin, & Lieske, 2007).

- The synthesis of diastereomerically pure, substituted piperazine-2,5-diones from N-protected α-amino acids via microwave-assisted cyclization presented an efficient approach to generating bioactive molecules with controlled stereochemistry (Nikulnikov, Shumsky, & Krasavin, 2010).

Material Science and Novel Molecules

- Research into the preparation of poly(acetal-ethers) incorporating carbohydrate moieties underlined the synthesis of polymers with diverse molecular weights and optical properties, demonstrating applications in material science and polymer chemistry (Maślińska-Solich & Kukowka, 2004).

Synthetic Pathways and Stereochemistry

- Investigations into the serendipitous synthesis of 7-(perfluoroalkyl)-2,3-dihydro-5H-1,4-dioxepin-5-one from acetic acids highlighted unexpected synthetic pathways, providing insights into the flexibility and unpredictability of organic synthesis (Villaume, Gérardin-Charbonnier, Thiebaut, & Selve, 2001).

Safety and Hazards

The safety information for “2-(5-cyclopropyloxolan-2-yl)acetic acid, Mixture of diastereomers” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

2-(5-cyclopropyloxolan-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-9(11)5-7-3-4-8(12-7)6-1-2-6/h6-8H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKINABTWHHGBCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCC(O2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Cyclopropyloxolan-2-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-1-(dimethylamino)-3-(4-iodoanilino)prop-2-enylidene]propanedinitrile](/img/structure/B2633590.png)

![2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid](/img/structure/B2633591.png)

![3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2633595.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-chlorophenyl)urea](/img/structure/B2633596.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide](/img/structure/B2633606.png)

![N-(3,5-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2633608.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2633610.png)